molecular formula C11H13N3O B2665356 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine CAS No. 502132-37-8

3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2665356
CAS No.: 502132-37-8
M. Wt: 203.245
InChI Key: XNPMMKCLCJOAAG-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methylphenyl)-1H-pyrazol-5-amine, with the molecular formula C11H13N3O , is a chemical compound of interest in medicinal chemistry research. It belongs to the 1H-pyrazol-5-amine chemical class, which has been identified as a promising scaffold in the development of novel therapeutic agents . Specifically, related acylated aminopyrazole compounds have been synthesized and studied as potent, covalent thrombin inhibitors with a unique serine-trapping mechanism of action, showing IC50 values in the nanomolar range (e.g., 16 nM for a lead structure) . This mechanism involves the transfer of an acyl moiety to the catalytic Ser195 residue of thrombin, making it a valuable starting point for developing new antithrombotic drugs with potentially fewer bleeding side effects compared to traditional anticoagulants . The compound should be stored according to recommended conditions to maintain stability. This product is labeled with the GHS07 signal word "Warning" and may have associated hazard statements . It is intended for research applications in a laboratory setting and is strictly designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-5-8(3-4-10(7)15-2)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPMMKCLCJOAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=NN2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-methoxy-3-methylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-methylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of pyrazole derivatives, including 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine. Research indicates that compounds derived from pyrazole structures exhibit significant activity against various cancer cell lines. For instance, derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrated broad-spectrum anticancer effects, with IC50 values indicating potent cytotoxicity against several types of cancer cells, including liver and gastric cancers .

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (nM)
4aHEPG2399
4cNUGC60
6aDLDI890

Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can participate in multi-component reactions to produce various heterocyclic compounds. For example, it has been successfully utilized in the synthesis of pyran and pyridine derivatives through one-pot reactions involving aromatic aldehydes and cyanoacetic acid . Such synthetic strategies not only simplify the preparation process but also expand the library of biologically active compounds.

Table 2: Synthetic Reactions Involving Pyrazole Derivatives

Reaction TypeProduct TypeKey Reactants
Multi-componentPyran derivatives3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, aromatic aldehydes
CyclizationChromone-related compounds3-formylchromone, pyrazole

Potential Drug Development

The promising anticancer properties and the ability to synthesize complex molecules suggest that this compound could be a candidate for further drug development. Its structural features allow for modifications that may enhance its efficacy and selectivity against cancer cells.

Pharmacological Studies

Pharmacological investigations into aminopyrazoles indicate their potential as inhibitors for various biological targets, including monoamine oxidases and other enzymes involved in metabolic pathways . The compound's ability to form stable interactions with these targets could lead to its application in treating neurological disorders or metabolic diseases.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Pyrazole derivatives with diverse substituents at the 3-position exhibit distinct physicochemical and biological properties:

Compound Substituent (3-position) Molecular Formula Key Properties/Activities Reference
3-(4-Methoxy-3-methylphenyl)-1H-pyrazol-5-amine 4-Methoxy-3-methylphenyl C₁₁H₁₃N₃O Structural basis for kinase inhibition*
3-(4-Fluorophenyl)-1H-pyrazol-5-amine 4-Fluorophenyl C₉H₈FN₃ Botulinum toxin inhibition (IC₅₀: 0.5 µM)
3-(3-Chlorophenyl)-1H-pyrazol-5-amine 3-Chlorophenyl C₉H₈ClN₃ High synthetic yield (98%)
3-(4-Methoxyphenyl)-1H-pyrazol-5-amine 4-Methoxyphenyl C₁₀H₁₁N₃O Thrombin inhibition (Ki: 120 nM)
3-(4-Nitrophenyl)-1H-pyrazol-5-amine 4-Nitrophenyl C₉H₈N₄O₂ Electron-withdrawing group reduces activity

Key Observations :

  • Electron-Donating Groups (e.g., methoxy, methyl): Enhance stability and bioavailability by increasing lipophilicity .
  • Electron-Withdrawing Groups (e.g., nitro): May reduce biological activity due to unfavorable electronic interactions .
  • Halogen Substituents (e.g., fluoro, chloro): Improve target binding via halogen bonding, as seen in botulinum toxin inhibitors .

Regioisomerism and Activity Switching

Regioisomeric differences profoundly impact biological targets:

  • Example 1 : Switching substituents between 3- and 4-positions in pyrazole derivatives (e.g., 3-(4-fluorophenyl) vs. 4-(4-fluorophenyl)) shifts activity from p38α MAP kinase inhibition to cancer-related kinases (Src, B-Raf) .
  • Example 2: 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine exhibits nanomolar IC₅₀ values against VEGFR-2 and EGFR, whereas its regioisomer is inactive .

Implication for Target Compound :
The 4-methoxy-3-methylphenyl group at the 3-position in the target compound likely confers selectivity for specific kinases, though experimental validation is required.

Substituent Position on the Aromatic Ring

  • Meta vs. Para Substitution :
    • 1-(4-Methoxyphenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine (meta-methyl) has a molecular weight of 279.34 g/mol .
    • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (para-methyl) has a molecular weight of 279.34 g/mol .
    • Impact : Para-substitution often enhances planarity and π-π stacking with protein targets, whereas meta-substitution introduces steric hindrance .

Recommendations :

  • Conduct kinase profiling to elucidate the target compound's biological spectrum.
  • Explore hybrid derivatives combining methoxy/methyl groups with halogens for enhanced activity.

Biological Activity

3-(4-Methoxy-3-methylphenyl)-1H-pyrazol-5-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxy and methyl group on the phenyl moiety. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting enzymes involved in inflammatory pathways. It has shown promise in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays .

Table 2: Inhibition of Cytokines by this compound

CytokineInhibition (%) at 10 µM
TNF-α76%
IL-686%

Anticancer Activity

Several studies have evaluated the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated broad-spectrum cytotoxic activity with IC50 values indicating potent activity against liver cancer (HEPG2) and breast cancer (MCF) cell lines .

Table 3: Cytotoxicity of this compound

Cancer Cell LineIC50 (nM)
HEPG2428
MCF580

The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor, modulating pathways related to inflammation and cancer progression .

Case Studies

  • Cytotoxicity Assessment : A study focused on the synthesis of novel pyrazole derivatives derived from similar structures reported that compounds with similar substitutions exhibited significant cytotoxic effects against multiple cancer cell lines, indicating a potential structure-activity relationship (SAR) .
  • Antimicrobial Evaluation : Another study highlighted the antimicrobial efficacy of pyrazole derivatives, including our compound of interest, showcasing their potential in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxy-3-methylphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, thiourea intermediates can be halogenated to generate regioisomers . Key steps include cyclization using monomethylhydrazine and ethyl acetoacetate, followed by oxidation to form pyrazole carbonyl chloride intermediates . Reaction optimization (e.g., solvent-free conditions or microwave-assisted heating) improves scalability and yield. X-ray crystallography (e.g., SHELX software ) is critical for confirming regioselectivity.

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard for resolving regiochemical ambiguity, as demonstrated for halogenated pyrazole regioisomers . Complementarily, 1H^1H- and 13C^{13}C-NMR verify substituent positions, while IR spectroscopy identifies functional groups like carbonyls. For photophysical studies, UV-Vis and fluorescence spectra in polar solvents (e.g., DMSO) reveal electronic transitions .

Q. What preliminary biological screening approaches are used for this compound?

  • Methodological Answer : In vitro assays against bacterial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7) are common . Antitubercular activity is assessed via microplate Alamar Blue assays (MIC values <10 µg/mL indicate potency) . Dose-response curves and IC50_{50} calculations are standardized using positive controls like isoniazid or doxorubicin.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts regioselectivity in cyclization reactions . Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like σ1_1 receptors or tubulin . Pharmacophore modeling prioritizes substituents (e.g., halogenation at C4 enhances antitubercular activity ).

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses comparing MIC/IC50_{50} values under standardized protocols are essential. For example, substituent bulkiness (e.g., tert-butyl groups) may improve membrane permeability but reduce solubility, requiring logP vs. activity trade-offs .

Q. How are structure-activity relationships (SAR) explored for pyrazole-5-amine derivatives?

  • Methodological Answer : Systematic substitution at the pyrazole core (e.g., methoxy, trifluoromethyl, or aryl groups) is analyzed. For instance:

Substituent PositionBioactivity TrendReference
C3-Methoxy↑ Anticancer (CCK1 antagonism)
C4-Fluorophenyl↑ σ1_1 Receptor binding
C5-Amino↓ Cytotoxicity, ↑ selectivity
Electrophilic substitution (e.g., acyl thioureas) enhances antimicrobial activity .

Q. What advanced techniques validate target engagement in pharmacological studies?

  • Methodological Answer : Radioligand binding assays (e.g., 3H^3H-ligand displacement for σ receptors) quantify affinity . For antitubulin agents, immunofluorescence microscopy visualizes microtubule disruption . Isotopic tracing (e.g., 14C^{14}C-labeled derivatives) tracks metabolic stability in hepatic microsomes.

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro potency but poor in vivo efficacy?

  • Methodological Answer : Poor pharmacokinetics (e.g., rapid hepatic clearance) are common. Solutions include pro-drug strategies (e.g., esterification of amino groups) or nanoformulation to enhance bioavailability. Plasma protein binding assays (e.g., equilibrium dialysis) identify compounds with optimal unbound fractions .

Key Methodological Tools

  • Crystallography : SHELXL for refinement , ORTEP-3 for molecular visualization .
  • Spectroscopy : 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Bioinformatics : SwissADME for ADMET prediction .

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